4-[2-(2-Pyridinyl)vinyl]phenol
Description
4-[2-(2-Pyridinyl)vinyl]phenol (CAS No. 77377-07-2) is a phenolic derivative featuring a pyridine ring linked to a phenol group via a trans-vinyl bridge. Its molecular formula is C₁₃H₁₁NO, with a molecular weight of 197.23 g/mol. The compound’s structure combines aromatic π-conjugation from the phenol and pyridine moieties, enhanced by the ethylene spacer, making it a candidate for applications in coordination chemistry, materials science, and bioactive molecule design .
Properties
IUPAC Name |
4-(2-pyridin-2-ylethenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13-8-5-11(6-9-13)4-7-12-3-1-2-10-14-12/h1-10,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSLIBAXJLWTFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 4-[2-(2-Pyridinyl)vinyl]phenol are currently unknown
Pharmacokinetics
Based on its molecular structure, it is predicted to have high gastrointestinal absorption and bbb permeability. It is also predicted to inhibit CYP1A2, an important enzyme involved in drug metabolism.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is typically stored at room temperature. Additionally, its efficacy may be influenced by the pH and ionic strength of its environment.
Biological Activity
4-[2-(2-Pyridinyl)vinyl]phenol is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. Additionally, it presents case studies and research findings that highlight its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
This compound, also known as 4-(2-pyridin-2-ylvinyl)phenol, features a phenolic structure substituted with a pyridine ring. This unique structure is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown that this compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Mechanism : The antimicrobial action is thought to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance, a study focused on its effects on human cancer cell lines demonstrated significant cytotoxicity.
- Case Study : In a study involving pancreatic cancer cell lines (Panc-1 and SNU-213), treatment with this compound resulted in reduced cell viability and inhibited migration by affecting focal adhesion kinase (FAK) and AKT signaling pathways .
| Cell Line | Viability Reduction (%) | Mechanism |
|---|---|---|
| Panc-1 | 60% | Inhibition of PCNA expression |
| SNU-213 | 55% | Suppression of FAK and AKT phosphorylation |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. It has been shown to reduce inflammatory markers in various models, suggesting potential applications in treating inflammatory diseases.
- Mechanism : The anti-inflammatory action may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. These interactions can modulate their activity, leading to the observed biological effects.
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.
- Receptor Modulation : It may alter receptor activity related to inflammation and immune responses.
Research Findings
Recent studies have provided insights into the structure-activity relationship (SAR) of this compound. Modifications to the pyridine or phenolic moieties can enhance or diminish its biological activities.
Comparative Studies
Comparative analyses with similar compounds have highlighted the unique efficacy of this compound in certain biological assays:
| Compound | Activity Type | Efficacy |
|---|---|---|
| 2-Methoxy-4-vinylphenol | Anticancer | Moderate |
| 4-Hydroxycinnamic acid | Antimicrobial | Low |
| This compound | Anticancer | High |
Comparison with Similar Compounds
Research Findings and Data Highlights
- Synthetic Routes: this compound is synthesized via condensation of 4-picoline and 4-hydroxybenzaldehyde, yielding 22% under optimized conditions . Higher yields for propenyl analogs (58%) suggest that alkyl substituents improve reaction efficiency .
- Spectroscopic Data: ¹H NMR: The trans-vinyl proton in this compound appears as a doublet at δ 7.00 (J = 16.06 Hz), confirming the E-configuration . IR: Strong O-H stretching (~3300 cm⁻¹) and aromatic C=C vibrations (~1500 cm⁻¹) are consistent across phenolic derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
